molecular formula C16H20N2O9 B13923480 [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B13923480
M. Wt: 384.34 g/mol
InChI Key: RLESNPSONVPGAT-NMFUWQPSSA-N
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Description

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is an organic compound belonging to the class of pyrimidine nucleosides This compound is characterized by its complex structure, which includes multiple acetoxy groups and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves the acetylation of uridine derivatives. The process begins with the protection of hydroxyl groups followed by selective acetylation . Common reagents used in this synthesis include acetic anhydride and pyridine, which facilitate the acetylation reaction under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deacetylated derivatives, oxidized pyrimidine compounds, and substituted nucleosides .

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various nucleoside analogs .

Biology

Biologically, this compound is studied for its role in nucleic acid metabolism. It is used in research to understand the mechanisms of DNA and RNA synthesis and repair .

Medicine

In medicine, this compound has potential therapeutic applications. It is investigated for its antiviral and anticancer properties, particularly in the development of nucleoside analog drugs .

Industry

Industrially, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules .

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its incorporation into nucleic acids. It acts as a nucleoside analog, interfering with DNA and RNA synthesis. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerase and reverse transcriptase, thereby inhibiting viral replication and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Uridine: A naturally occurring nucleoside with similar structural features but lacking acetoxy groups.

    Cytidine: Another pyrimidine nucleoside with a similar structure but different functional groups.

    Thymidine: A nucleoside analog used in antiviral therapies.

Uniqueness

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate is unique due to its multiple acetoxy groups, which enhance its chemical reactivity and potential therapeutic applications. Its ability to act as a nucleoside analog makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H20N2O9

Molecular Weight

384.34 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C16H20N2O9/c1-8(19)24-7-11-13(25-9(2)20)14(26-10(3)21)15(27-11)18-6-5-12(22)17(4)16(18)23/h5-6,11,13-15H,7H2,1-4H3/t11-,13-,14-,15-/m1/s1

InChI Key

RLESNPSONVPGAT-NMFUWQPSSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)N(C2=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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